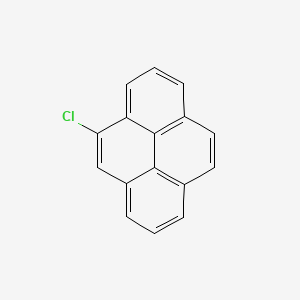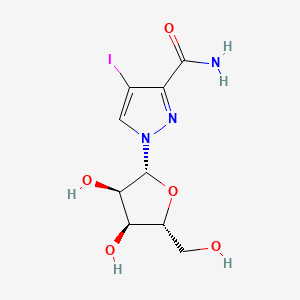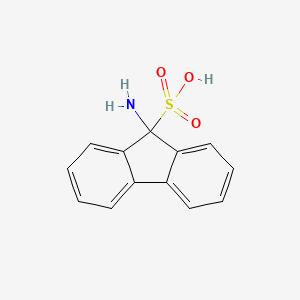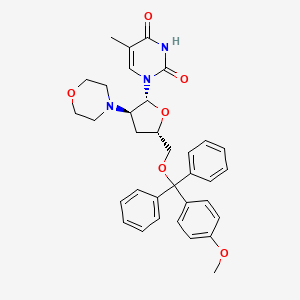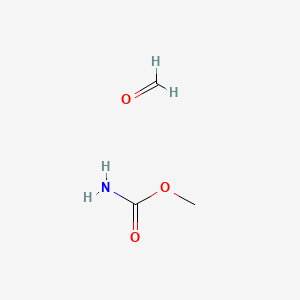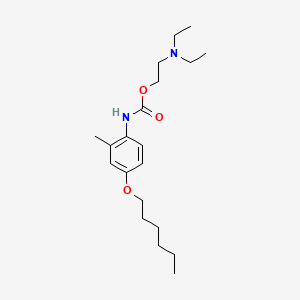
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester is a chemical compound with a complex structure that includes both carbanilic acid and ester functionalities. This compound is known for its bioactive properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with appropriate alcohols. One common method is the Fischer esterification, which involves reacting carbanilic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid . The reaction conditions usually require heating and can be carried out under reflux to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities, leading to the formation of new derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used to catalyze the hydrolysis of the ester bond.
Basic Hydrolysis: Bases such as sodium hydroxide or potassium hydroxide can also hydrolyze the ester bond, often resulting in the formation of carboxylate salts.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Major Products
Hydrolysis Products: Carbanilic acid and the corresponding alcohol.
Oxidation Products: Carboxylic acids or ketones, depending on the specific reaction conditions and oxidizing agents used.
Scientific Research Applications
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The ester functionality allows it to participate in nucleophilic acyl substitution reactions, while the amine group can engage in hydrogen bonding and electrostatic interactions with biological molecules . These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biological response.
Comparison with Similar Compounds
Similar Compounds
Carbanilic acid, m-(2-methoxyethoxy)-, 2-(diethylamino)ethyl ester: A similar compound with a different alkoxy group, known for its bioactive properties.
Hexanoic acid 2-(diethylamino)ethyl ester: Another ester with a similar structure, used in various chemical and biological applications.
Uniqueness
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(diethylamino)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hexyloxy and methyl groups enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets.
Properties
CAS No. |
63986-43-6 |
|---|---|
Molecular Formula |
C20H34N2O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N-(4-hexoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C20H34N2O3/c1-5-8-9-10-14-24-18-11-12-19(17(4)16-18)21-20(23)25-15-13-22(6-2)7-3/h11-12,16H,5-10,13-15H2,1-4H3,(H,21,23) |
InChI Key |
JIYIGOSXBYAFAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
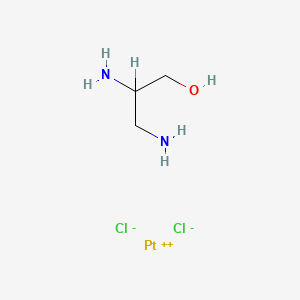
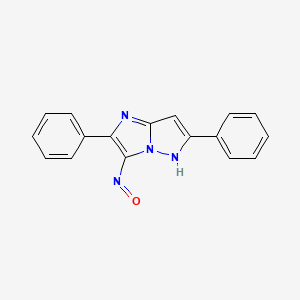

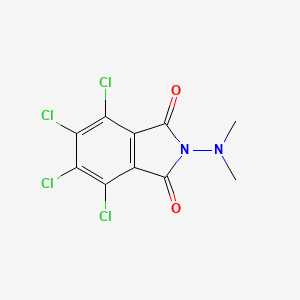
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)

